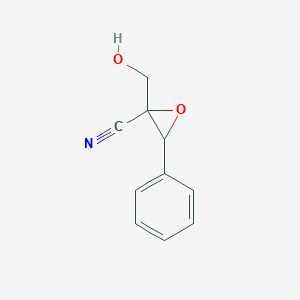
2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an epoxide ring, a phenyl group, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile typically involves the reaction of benzaldehyde with a suitable epoxidizing agent in the presence of a cyanide source. One common method involves the use of hydrogen peroxide and sodium cyanide under basic conditions to form the epoxide ring and introduce the nitrile group simultaneously .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and yield. The reaction conditions are optimized to maintain the stability of the epoxide ring and prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can open the epoxide ring under mild conditions
Major Products Formed
Oxidation: 2-(Carboxymethyl)-3-phenyloxirane-2-carbonitrile.
Reduction: 2-(Hydroxymethyl)-3-phenylamino-2-carbonitrile.
Substitution: 2-(Hydroxymethyl)-3-phenylthio-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide ring.
Medicine: Explored for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and polymers
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile involves the reactivity of its functional groups. The epoxide ring can react with nucleophiles, leading to the formation of various adducts. The nitrile group can participate in nucleophilic addition reactions, while the hydroxymethyl group can undergo oxidation or reduction. These reactions enable the compound to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)-3-phenyloxirane: Lacks the nitrile group, making it less reactive in certain nucleophilic addition reactions.
3-Phenyloxirane-2-carbonitrile: Lacks the hydroxymethyl group, reducing its versatility in oxidation and reduction reactions.
2-(Hydroxymethyl)-3-phenylpropionitrile: Contains a different functional group arrangement, leading to different reactivity patterns .
Uniqueness
2-(Hydroxymethyl)-3-phenyloxirane-2-carbonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
116204-22-9 |
|---|---|
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-3-phenyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H9NO2/c11-6-10(7-12)9(13-10)8-4-2-1-3-5-8/h1-5,9,12H,7H2 |
InChI-Schlüssel |
DVKLWNZRYNVLMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(O2)(CO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


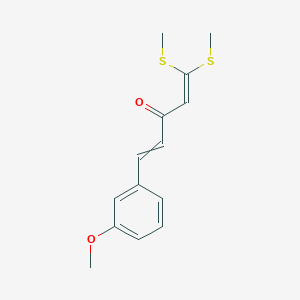

![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
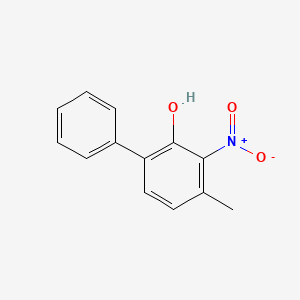

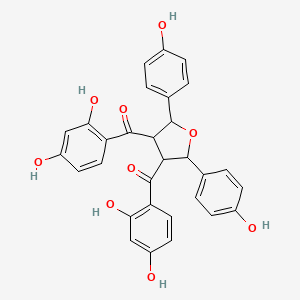
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
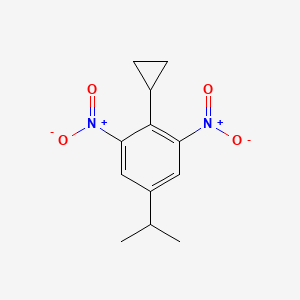

![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

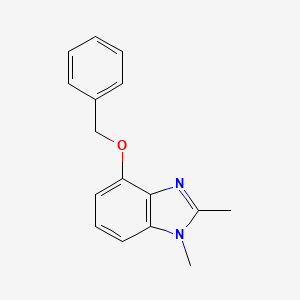
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)

